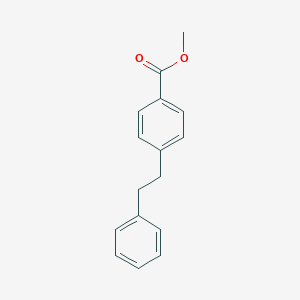

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate), also known as IBEA, is a chemical compound that has been used in various scientific research applications. It is a bifunctional crosslinking agent that has been widely used in the fields of biochemistry and materials science due to its unique properties.

Wirkmechanismus

The mechanism of action of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) involves the formation of covalent bonds between the functional groups of the crosslinking agent and the molecules in the polymer network or hydrogel. This results in the formation of a three-dimensional structure that is stable and resistant to degradation.

Biochemische Und Physiologische Effekte

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to handle the compound with care and follow proper safety protocols.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) is its ability to form stable and crosslinked structures. This makes it a useful tool for the synthesis of hydrogels and polymer networks. Additionally, (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) is relatively easy to synthesize and is commercially available.

One of the limitations of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) is its reactivity. It can react with a wide range of functional groups, which can make it difficult to control the crosslinking process. Additionally, the crosslinking process can be sensitive to environmental factors such as temperature and pH, which can affect the final properties of the material.

Zukünftige Richtungen

There are several future directions for the use of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) in scientific research. One area of interest is the use of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) in the synthesis of stimuli-responsive hydrogels. These are materials that can respond to external stimuli such as temperature, pH, or light, and can be used in a variety of applications such as drug delivery and tissue engineering.

Another area of interest is the use of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) in the synthesis of self-healing materials. These are materials that can repair themselves when damaged, which can be useful in applications such as coatings and adhesives.

Conclusion:

In conclusion, (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) is a bifunctional crosslinking agent that has been widely used in scientific research. It has unique properties that make it useful in the synthesis of hydrogels and polymer networks. While there are limitations to its use, there are also many future directions for its application in scientific research.

Synthesemethoden

The synthesis of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) involves the reaction of isopropylidenebis(p-phenyleneoxyethylene) with alpha-ethylaziridine-1-acetate. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and acetone.

Wissenschaftliche Forschungsanwendungen

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) has been used in a variety of scientific research applications. It has been used as a crosslinking agent in the synthesis of hydrogels, which are materials that can absorb and retain large amounts of water. Hydrogels have a wide range of applications, including drug delivery, tissue engineering, and wound healing.

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) has also been used as a crosslinking agent in the synthesis of polymer networks. Polymer networks are materials that have a three-dimensional structure and are used in a variety of applications such as coatings, adhesives, and composites.

Eigenschaften

CAS-Nummer |

13320-34-8 |

|---|---|

Produktname |

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) |

Molekularformel |

C31H42N2O6 |

Molekulargewicht |

538.7 g/mol |

IUPAC-Name |

2-[4-[2-[4-[2-[2-(aziridin-1-yl)butanoyloxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-(aziridin-1-yl)butanoate |

InChI |

InChI=1S/C31H42N2O6/c1-5-27(32-15-16-32)29(34)38-21-19-36-25-11-7-23(8-12-25)31(3,4)24-9-13-26(14-10-24)37-20-22-39-30(35)28(6-2)33-17-18-33/h7-14,27-28H,5-6,15-22H2,1-4H3 |

InChI-Schlüssel |

ZFUFVBRQJLAZNT-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(CC)N3CC3)N4CC4 |

Kanonische SMILES |

CCC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(CC)N3CC3)N4CC4 |

Andere CAS-Nummern |

13320-34-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)